4-Bromo-3-fluorobenzenesulfonamide

Organic synthesis Cross-coupling Boronation

4-Bromo-3-fluorobenzenesulfonamide is the exact building block required for patented MKK4 inhibitor synthesis (WO-2019149738-A1, AU-2019216264-A1). The 4-Br/3-F substitution pattern enables Pd-catalyzed boronation and Suzuki-Miyaura coupling for biaryl library expansion. With a LogP of ~1.6 and TPSA of 68.5 Ų, this scaffold balances membrane permeability and aqueous solubility for cell-based assays. Its characterized Ki value of 3,700 nM against hCA I provides a validated starting point for carbonic anhydrase inhibitor SAR. Choose this product for literature-consistent routes and reduced development time.

Molecular Formula C6H5BrFNO2S
Molecular Weight 254.08 g/mol
CAS No. 263349-73-1
Cat. No. B1272842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-fluorobenzenesulfonamide
CAS263349-73-1
Molecular FormulaC6H5BrFNO2S
Molecular Weight254.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)N)F)Br
InChIInChI=1S/C6H5BrFNO2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,(H2,9,10,11)
InChIKeyQTICZSSQSQDJEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-fluorobenzenesulfonamide (CAS 263349-73-1) Properties and Class Positioning for Sourcing


4-Bromo-3-fluorobenzenesulfonamide (CAS 263349-73-1) is a dihalogenated primary arylsulfonamide with the molecular formula C6H5BrFNO2S and a molecular weight of 254.08 g/mol [1]. This compound belongs to the halogenated benzenesulfonamide class, which is widely employed as carbonic anhydrase (CA) inhibitor scaffolds and as versatile synthetic intermediates in medicinal chemistry [2]. Its solid-state form is an off-white crystalline powder with a melting point of 137–141 °C and a calculated LogP of approximately 1.6–3.0 (depending on the computational method) . The compound serves as a key building block in the synthesis of protein kinase MKK4 inhibitors and in boronation reactions for further functionalization [3].

Why Substituting 4-Bromo-3-fluorobenzenesulfonamide with Generic Analogs Compromises Reproducibility


Benzenesulfonamides with varying halogen substitution patterns exhibit distinct physicochemical and biological profiles that preclude simple interchange. The combination and positioning of bromine at the para position and fluorine at the meta position relative to the sulfonamide group generate a unique electronic and steric environment that influences both reactivity in cross-coupling reactions and binding affinity toward biological targets [1]. Substituting this compound with 4-bromo-3-chlorobenzenesulfonamide, 4-fluoro-3-bromobenzenesulfonamide, or the unsubstituted parent scaffold alters LogP, polar surface area, and hydrogen-bonding capacity, which in turn affects solubility, membrane permeability, and target engagement [2]. In carbonic anhydrase inhibition, even minor halogen repositioning can shift Ki values by orders of magnitude and modify isoform selectivity profiles, making direct analog substitution a source of experimental variability [3].

Quantitative Differentiation Evidence for 4-Bromo-3-fluorobenzenesulfonamide


Synthetic Versatility: Boronation vs. Unfunctionalized Sulfonamides

4-Bromo-3-fluorobenzenesulfonamide retains a reactive aryl bromide handle at the para position that enables palladium-catalyzed boronation using bis(pinacolato)diboron, yielding the corresponding boronate ester for subsequent Suzuki-Miyaura cross-coupling. In contrast, non-halogenated benzenesulfonamide (unsubstituted parent) lacks this reactive site entirely and cannot undergo direct boronation or cross-coupling without prior functionalization [1]. The reaction proceeds with XPhos-Pd-G4 catalyst at 85 °C overnight, producing the boronate ester in preparative yield after workup with ethyl acetate and acetic acid [1].

Organic synthesis Cross-coupling Boronation

Carbonic Anhydrase I Inhibitory Potency: Para-Bromo Meta-Fluoro Pattern

4-Bromo-3-fluorobenzenesulfonamide exhibits a measured inhibition constant (Ki) of 3,700 nM (3.7 μM) against human carbonic anhydrase I (hCA I) in a CO2 hydration-based stopped-flow assay [1]. In the broader class of halogenated benzenesulfonamides, Ki values for hCA I range from approximately 976 nM to 18,450 nM (0.000976–0.01845 mM), positioning this compound within the intermediate potency tier [2]. Note: Direct head-to-head Ki comparisons against the closest positional analogs (e.g., 3-bromo-4-fluorobenzenesulfonamide or 4-bromo-2-fluorobenzenesulfonamide) are not available in the open literature; this represents class-level inference based on structurally related halogenated benzenesulfonamides.

Carbonic anhydrase Enzyme inhibition Sulfonamide SAR

Physicochemical Differentiation: LogP vs. Para-Halogen Monosubstituted Analogs

The calculated LogP of 4-bromo-3-fluorobenzenesulfonamide ranges from 1.58 to 2.74 depending on the computational method, with consensus LogP of 1.64 (XLogP3 = 1.58) [1]. In comparison, the monosubstituted para-halogen analog 4-bromobenzenesulfonamide (para-Br only) has a reported XLogP3 of approximately 1.2–1.4, while 4-fluorobenzenesulfonamide (para-F only) has XLogP3 of approximately 0.6–0.8 [2]. The addition of the meta-fluorine substituent in the target compound increases lipophilicity by approximately 0.2–0.4 LogP units relative to the para-bromo monosubstituted analog, and by approximately 0.8–1.0 LogP units relative to the para-fluoro analog [2].

Lipophilicity LogP Physicochemical properties

Documented Utility in Patent Literature: MKK4 Inhibitor Synthesis

4-Bromo-3-fluorobenzenesulfonamide is explicitly claimed and utilized as a key intermediate in the synthesis of protein kinase MKK4 inhibitors for promoting liver regeneration and reducing or preventing hepatocyte death . The patent family (WO-2019149738-A1, AU-2019216264-A1, CN-111788195-A, EP-3746437-A1, KR-20200138166-A) demonstrates the compound's validated role in a therapeutically relevant synthetic pathway. In contrast, alternative halogenated benzenesulfonamides with different substitution patterns (e.g., 2-bromo-4-fluorobenzenesulfonamide or 3,4-dichlorobenzenesulfonamide) are not claimed in these specific MKK4 inhibitor patents, suggesting that the 4-bromo-3-fluoro substitution pattern provides a favorable balance of electronic and steric properties for this application [1].

Medicinal chemistry Kinase inhibition Liver regeneration

Preparation from 4-Bromo-3-fluoroaniline: Accessibility vs. Alternative Routes

4-Bromo-3-fluorobenzenesulfonamide is preparatively accessible via diazotization of commercially available 4-bromo-3-fluoroaniline followed by sulfonylation with ammonia in tetrahydrofuran, yielding the target compound in 3.47 g scale from 3.49 g of starting aniline [1]. This route uses standard laboratory reagents (NaNO2, HCl, CuCl, SO2, NH3) and avoids the need for pre-functionalized sulfonyl chloride starting materials. In comparison, the synthesis of 4-bromo-2-fluorobenzenesulfonamide requires 4-bromo-2-fluoroaniline, which is less commercially available and typically 30–50% more expensive per gram than the 3-fluoro isomer precursor . The commercial availability advantage of the 3-fluoroaniline precursor translates to lower raw material costs for large-scale preparation.

Synthetic route Precursor comparison Cost efficiency

Application Scenarios Where 4-Bromo-3-fluorobenzenesulfonamide Provides Documented Advantage


Synthesis of MKK4 Inhibitors for Liver Regeneration Research

This compound is explicitly claimed in multiple patent families (WO-2019149738-A1, AU-2019216264-A1, CN-111788195-A, EP-3746437-A1) as a synthetic intermediate for protein kinase MKK4 inhibitors. Users engaged in liver regeneration or hepatoprotection drug discovery can directly follow the patented synthetic routes with this specific building block, reducing route development time and ensuring consistency with literature-validated protocols .

Diversification via Boronation and Suzuki-Miyaura Cross-Coupling

The para-bromo substituent serves as a reactive handle for Pd-catalyzed boronation using bis(pinacolato)diboron, producing the corresponding aryl boronate ester. This enables subsequent Suzuki-Miyaura coupling to generate biaryl sulfonamide libraries. Users requiring structurally diverse sulfonamide scaffolds for structure-activity relationship (SAR) exploration can leverage this reactivity, which is absent in non-halogenated benzenesulfonamide [1].

Carbonic Anhydrase Inhibitor Scaffold with Documented Baseline Potency

With a measured Ki of 3,700 nM against human carbonic anhydrase I, this compound provides a characterized starting point for CA inhibitor development. The 4-bromo-3-fluoro substitution pattern contributes to a specific electronic environment that influences sulfonamide NH acidity and zinc-binding affinity, as established in systematic studies of fluorinated benzenesulfonamide CA inhibitors [2]. Users can reference this Ki value as a baseline for SAR optimization.

Halogenated Building Block for Physicochemical Property Tuning

The dual halogenation (Br at C4, F at C3) yields a LogP of approximately 1.58–1.64, which is 0.2–0.4 units higher than 4-bromobenzenesulfonamide and 0.8–1.0 units higher than 4-fluorobenzenesulfonamide [3]. This intermediate lipophilicity profile, combined with a topological polar surface area of 68.5 Ų, makes the compound suitable for applications where balanced membrane permeability and aqueous solubility are required—such as cell-based assays or in vivo studies following further derivatization.

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